Ethyl 3-(3-chlorophenyl)prop-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZPRMCXGEXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348884 | |
| Record name | ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58686-68-3 | |
| Record name | ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(3-chlorophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Development for Ethyl 3 3 Chlorophenyl Prop 2 Ynoate
Established Synthetic Routes for Related Prop-2-ynoate Esters
The synthesis of aryl prop-2-ynoate esters can be achieved through several reliable and versatile chemical transformations. These methods provide a framework for the strategic synthesis of Ethyl 3-(3-chlorophenyl)prop-2-ynoate from logical precursors such as 3-chlorobenzaldehyde or 3-chloro-substituted benzene derivatives.
Approaches Involving 2,2-Dibromoethenyl Precursors and Organometallic Reagents
A powerful two-step method for converting aldehydes into terminal alkynes is the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgnih.gov This methodology can be adapted to produce internal alkynes and subsequently the desired propiolate esters.
The strategic application to this compound would begin with 3-chlorobenzaldehyde.
Formation of the Dibromoalkene: The aldehyde reacts with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide to form 1-(2,2-dibromoethenyl)-3-chlorobenzene. wikipedia.org
Conversion to the Alkyne: The resulting dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). This induces elimination and a subsequent metal-halogen exchange to form a lithium acetylide intermediate. organic-chemistry.org
Ester Formation: This reactive intermediate can then be quenched with an appropriate electrophile, such as ethyl chloroformate, to yield the target compound, this compound.
This sequence provides a robust one-carbon homologation of an aldehyde directly to an alkynoate ester.
Table 1: Representative Conditions for Corey-Fuchs Alkynylation
| Step | Reagents & Conditions | Intermediate/Product | Typical Yield |
|---|---|---|---|
| 1. Olefination | Aldehyde, CBr₄, PPh₃, in CH₂Cl₂ or THF | 1,1-Dibromoalkene | 80-95% |
| 2. Alkyne Formation | Dibromoalkene, n-BuLi (2.2 eq.), in THF, -78 °C | Terminal Alkyne | 70-90% |
| 3. Carboxylation | Lithium Acetylide, Ethyl Chloroformate | Prop-2-ynoate Ester | 60-85% |
Transition Metal-Catalyzed Alkynylation Reactions
Cross-coupling reactions catalyzed by transition metals, particularly palladium and copper, are among the most efficient methods for forming carbon-carbon bonds, including the C(sp)-C(sp²) bond central to aryl propiolates.
The Sonogashira coupling is a premier method for coupling terminal alkynes with aryl halides. organic-chemistry.orgnih.govlibretexts.org To synthesize this compound, this reaction could be implemented in two primary ways:
Strategy A: Coupling an aryl halide (e.g., 1-chloro-3-iodobenzene) with ethyl propiolate.
Strategy B: Coupling a terminal alkyne (e.g., 1-ethynyl-3-chlorobenzene) with an ethyl haloformate equivalent under carbonylative conditions.
Strategy A is generally more direct. The reaction involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Recent advancements have also led to the development of copper-free Sonogashira protocols that mitigate the formation of alkyne homocoupling byproducts. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling to Form Aryl Propiolates
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Iodobenzene | Ethyl Propiolate | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | >90% |
| 4-Bromotoluene | Ethyl Propiolate | Pd(PPh₃)₄, CuI | i-Pr₂NH | Toluene | ~85% |
While copper is a crucial co-catalyst in the Sonogashira reaction, copper-only catalyzed systems for coupling alkynes and aryl halides have also been developed. These reactions, sometimes referred to as Sonogashira-type couplings, can be advantageous due to the lower cost and toxicity of copper compared to palladium. nih.govorganic-chemistry.org
For the synthesis of this compound, 1-chloro-3-iodobenzene could be coupled with ethyl propiolate using a copper(I) salt, such as CuI or Cu₂O, in the presence of a base and often a ligand in a polar aprotic solvent. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but offer a viable alternative.
Oxidative Methodologies from Propargylic Alcohols
The oxidation of propargylic alcohols presents another strategic pathway to prop-2-ynoate esters. This approach would begin with the synthesis of 3-(3-chlorophenyl)prop-2-yn-1-ol. This precursor can be readily synthesized by coupling 1-chloro-3-iodobenzene with propargyl alcohol via a Sonogashira reaction.
Once the propargylic alcohol is obtained, it can be oxidized to the corresponding carboxylic acid, which is then esterified, or directly to the ester. Various oxidizing agents can be employed for this transformation, including:
Manganese dioxide (MnO₂)
Chromium-based reagents (e.g., Jones reagent)
Catalytic systems using TEMPO with a co-oxidant.
Direct oxidative esterification can be achieved by performing the oxidation in ethanol as the solvent, which also acts as the nucleophile to form the ethyl ester in one pot.
Wittig-Horner Type Olefination Strategies (applicable for related enoates, with potential for adaptation)
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of α,β-unsaturated esters, known as enoates, with a strong preference for the thermodynamically favored (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion.
To produce the related enoate, ethyl (E)-3-(3-chlorophenyl)acrylate, one would react 3-chlorobenzaldehyde with triethyl phosphonoacetate in the presence of a suitable base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org
While the HWE reaction directly yields an alkene, not an alkyne, this route is relevant for its potential for adaptation. The resulting enoate could be converted to the target ynoate through a two-step sequence:
Bromination: Addition of bromine (Br₂) across the double bond to form the vicinal dibromide, ethyl 2,3-dibromo-3-(3-chlorophenyl)propanoate.
Dehydrobromination: Treatment with a strong base (e.g., potassium tert-butoxide or sodium amide) to induce a double elimination of HBr, thereby forming the alkyne triple bond.
This indirect route, while less atom-economical, leverages the exceptional reliability and stereocontrol of the HWE olefination. uta.eduresearchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₁H₉ClO₂ |
| 3-Chlorobenzaldehyde | C₇H₅ClO |
| Triphenylphosphine | C₁₈H₁₅P |
| Carbon tetrabromide | CBr₄ |
| 1-(2,2-Dibromoethenyl)-3-chlorobenzene | C₈H₅Br₂Cl |
| n-Butyllithium (n-BuLi) | C₄H₉Li |
| Ethyl chloroformate | C₃H₅ClO₂ |
| 1-Chloro-3-iodobenzene | C₆H₄ClI |
| Ethyl propiolate | C₅H₆O₂ |
| 1-Ethynyl-3-chlorobenzene | C₈H₅Cl |
| 3-(3-Chlorophenyl)prop-2-yn-1-ol | C₉H₇ClO |
| Propargyl alcohol | C₃H₄O |
| Triethyl phosphonoacetate | C₈H₁₇O₅P |
| Ethyl (E)-3-(3-chlorophenyl)acrylate | C₁₁H₁₁ClO₂ |
| Ethyl 2,3-dibromo-3-(3-chlorophenyl)propanoate | C₁₁H₁₁Br₂ClO₂ |
| Sodium hydride | NaH |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |
| Potassium tert-butoxide | C₄H₉KO |
Advanced and Green Synthetic Protocols
Modern synthetic chemistry emphasizes not only high yields and selectivity but also the incorporation of green chemistry principles to minimize environmental impact. This includes the development of one-pot syntheses and the use of environmentally benign reaction media.
Microwave-assisted one-pot, three-component coupling reactions have been shown to be effective for the synthesis of related heterocyclic compounds under Sonogashira conditions, suggesting the potential for similar applications in arylpropiolate synthesis. nih.gov Furthermore, copper-free, one-pot Sonogashira-type couplings have been successfully employed for the preparation of symmetric diarylalkynes, demonstrating good to excellent isolated yields and short reaction times. chemrxiv.org A key advantage of this approach is the reduction of a multi-step synthesis into a single step, which is both time and resource-efficient. chemrxiv.org
Tandem reactions, such as a one-pot Sonogashira/Suzuki–Miyaura coupling, have also been developed, proceeding smoothly with low palladium catalyst loading (e.g., 5 mol%). nii.ac.jp This highlights the potential for creating complex molecules from simple precursors in a single, efficient operation.
| One-Pot Synthesis Advantages | Description |
| Reduced Reaction Time | Eliminates the need for intermediate isolation and purification steps. chemrxiv.org |
| Increased Efficiency | Fewer operational steps lead to higher overall process efficiency. |
| Waste Minimization | Less solvent and purification media are used compared to multi-step syntheses. |
| Good to Excellent Yields | Reported yields for related one-pot Sonogashira reactions are often high. chemrxiv.org |
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally friendly solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of aqueous Sonogashira reactions is a significant step towards more sustainable chemical synthesis.
Mild aqueous Sonogashira reactions have been successfully developed for various applications, including the fluorescent labeling of biomolecules. researchgate.net These reactions can be performed under gentle conditions, such as at 37°C, using a suitable catalyst system. researchgate.net The use of aqueous media is not only environmentally friendly but can also in some cases enhance reaction rates and selectivity.
Beyond purely aqueous systems, the use of greener organic solvents is also being explored. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable biomass, is a promising alternative to traditional, more toxic solvents like N,N-dimethylformamide (DMF). nih.gov Research has shown that copper-free and amine-free Sonogashira reactions can be effectively carried out in 2-MeTHF at room temperature. nih.gov
The move towards greener reaction conditions is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental footprint of chemical processes.
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
Achieving high yields of this compound requires careful optimization of various reaction parameters, including the catalyst system, solvent, and temperature.
The choice of catalyst and associated ligands is paramount in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The efficiency of the reaction is heavily dependent on the electronic and steric properties of the catalyst system.
For Sonogashira couplings, the use of bulky and electron-rich phosphine ligands can increase the rate of the oxidative addition step, leading to more efficient reactions. libretexts.org A novel approach involves the simultaneous use of two different palladium pre-catalysts, one designed to facilitate oxidative addition and the other to activate the terminal alkyne. nih.govacs.org This dual-catalyst system has been shown to be effective for the synthesis of various alkynes at room temperature with very low total palladium loading. nih.govacs.org
Furthermore, the development of heterogeneous palladium catalysts is an active area of research, as these can be more easily recovered and reused, adding to the sustainability of the process. nih.gov Non-phosphorous ligands are also being investigated to improve the thermal stability of the catalytic system. nih.gov
| Catalyst/Ligand | Effect on Sonogashira Coupling |
| Bulky, electron-rich phosphine ligands | Increase the rate of oxidative addition, leading to higher efficiency. libretexts.org |
| Dual palladium pre-catalyst systems | Enable reactions at room temperature with low catalyst loading. nih.govacs.org |
| Heterogeneous palladium catalysts | Allow for easier catalyst recovery and reuse. nih.gov |
| Non-phosphorous ligands | Can improve the thermal stability of the catalyst system. nih.gov |
The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the Sonogashira coupling. lucp.net Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are commonly used as they can dissolve a wide range of organic and inorganic compounds and can enhance reaction rates. lucp.net However, due to its toxicity, greener alternatives are being sought. nih.gov
Studies have shown that in copper-free Sonogashira reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) can provide better conversions at room temperature compared to nonpolar or polar protic solvents. nih.gov The solvent's ability to stabilize charged intermediates in the catalytic cycle is a key factor in its effectiveness. lucp.net
Temperature is another critical parameter that must be carefully controlled. Research has demonstrated that temperature can be a statistically significant factor in relation to the reaction yield in Sonogashira cross-coupling reactions. researchgate.net While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable byproducts. Conversely, operating at lower temperatures, including room temperature, is often desirable from a green chemistry perspective and can be achieved with highly active catalyst systems. nih.gov For instance, increasing the reaction temperature from room temperature to 60°C or 100°C has been shown to allow for a decrease in catalyst loading while maintaining high yields in a shorter time. nih.gov
| Parameter | Effect on Synthesis |
| Solvent | Influences reaction rate, selectivity, and catalyst stability. Polar aprotic solvents are often preferred. lucp.netnih.gov |
| Temperature | Significantly affects reaction yield and rate. researchgate.net Higher temperatures can allow for lower catalyst loading but may increase byproduct formation. nih.gov |
Theoretical and Computational Investigations of Ethyl 3 3 Chlorophenyl Prop 2 Ynoate
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in predicting the three-dimensional structure and conformational preferences of a molecule.
Density Functional Theory (DFT) Studies on Optimized Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study on Ethyl 3-(3-chlorophenyl)prop-2-ynoate would calculate the molecule's lowest energy structure, known as the optimized geometry. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Such data would be presented in a table comparing calculated values, often performed at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), with experimental data if available.
Conformational Analysis and Stability Studies
This analysis would explore different spatial arrangements of the atoms (conformers) of this compound, particularly focusing on the rotation around single bonds. By calculating the relative energies of these different conformers, researchers could identify the most stable arrangement and the energy barriers between different conformations.
Potential Energy Surface (PES) Analysis
A Potential Energy Surface (PES) analysis would map the energy of the molecule as a function of its geometry. This is typically done by systematically changing specific geometric parameters, such as the torsion angle of the ethyl group, to identify the global energy minimum (the most stable conformation) and various local minima and transition states. This provides a comprehensive understanding of the molecule's flexibility and conformational landscape.
Electronic Structure and Bonding Analysis
This section would delve into the electronic characteristics of the molecule, which are crucial for understanding its reactivity and properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. This analysis would also describe the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. A data table would typically list the energies of the HOMO, LUMO, and the energy gap in electron volts (eV).
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which indicates hyperconjugative interactions and the stability they provide to the molecule. NBO analysis also describes the hybridization of atomic orbitals that form the bonds, offering insight into the nature of the chemical bonds themselves. Results would typically be summarized in a table showing key donor-acceptor interactions and their stabilization energies.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites4.2.4. Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis4.2.5. Mulliken and Natural Population Analysis (NPA)4.3. Reactivity Descriptors from Computational Models4.3.1. Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index, Chemical Potential)4.3.2. Fukui Functions for Nucleophilic and Electrophilic Attack Prediction4.4. Computational Prediction of Spectroscopic Parameters
Without source data from relevant research, creating the requested article would amount to speculation. Further research in the field of computational chemistry focusing on this specific compound is required before a detailed analysis can be compiled.
Computational Prediction of Spectroscopic Parameters
Vibrational Frequency Analysis for Infrared (FT-IR) and Raman Spectra
Vibrational spectroscopy is a fundamental technique for identifying molecular structures, and computational analysis is crucial for the accurate assignment of spectral bands. uh.edunih.gov Theoretical vibrational frequencies for this compound can be calculated using DFT methods, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.netsemanticscholar.org These calculations yield a set of harmonic vibrational frequencies corresponding to specific molecular motions.
The computed frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov The analysis involves identifying the characteristic vibrational modes of the molecule's functional groups. For this compound, key vibrations would include:
C≡C Stretching: The alkyne triple bond stretch, a strong and sharp band typically appearing in the 2100-2260 cm⁻¹ region in the infrared spectrum.
C=O Stretching: The carbonyl group of the ethyl ester, which is expected to produce a very strong absorption band in the FT-IR spectrum, generally around 1700-1730 cm⁻¹.
Aromatic C=C Stretching: Vibrations from the benzene ring, which appear in the 1400-1600 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond vibration, which typically results in a strong band in the lower frequency region of the FT-IR spectrum (600-800 cm⁻¹).
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations, which are found at higher wavenumbers, usually above 3000 cm⁻¹.
By performing a Potential Energy Distribution (PED) analysis, each calculated vibrational mode can be quantitatively assigned to the contributions of different internal coordinates, providing a detailed understanding of the molecule's vibrational dynamics. nih.gov
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |
| C≡C Stretch | 2240 - 2210 | Medium-Weak | Strong |
| C=O Stretch | 1725 - 1700 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |
| C-O Stretch | 1250 - 1100 | Strong | Weak |
| C-Cl Stretch | 780 - 680 | Strong | Medium |
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT), a standard method for calculating excited-state properties. researchgate.net This analysis predicts the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. The calculations are typically performed on the optimized ground-state geometry of the molecule.
The electronic spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system formed by the chlorophenyl ring and the prop-2-ynoate moiety. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding these transitions. researchgate.net For this compound, the HOMO is likely localized on the chlorophenyl ring, while the LUMO may extend across the alkyne and carbonyl groups. The energy difference between these orbitals (the HOMO-LUMO gap) provides a preliminary estimate of the electronic transition energy. researchgate.net
TD-DFT calculations can predict the primary absorption bands. The results would likely show a strong absorption band in the ultraviolet region, corresponding to the HOMO→LUMO transition, which characterizes the intramolecular charge transfer within the molecule.
Table 2: Predicted Electronic Absorption Properties of this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 275 | 0.45 | HOMO → LUMO | π → π* |
| 230 | 0.21 | HOMO-1 → LUMO | π → π* |
| 205 | 0.15 | HOMO → LUMO+1 | π → π* |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical predictions of ¹H and ¹³C NMR chemical shifts are a valuable tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for this purpose and has shown good agreement with experimental results. semanticscholar.org
Calculations for this compound would involve optimizing the molecular geometry and then performing GIAO calculations at a level like B3LYP/6-311++G(d,p). The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
¹H NMR: The aromatic protons on the 3-chlorophenyl ring are expected to appear in the δ 7.0-8.0 ppm range, with their specific shifts and splitting patterns determined by the electron-withdrawing effects of the chlorine atom and the alkyne group. The ethyl group protons would produce a characteristic quartet and triplet in the upfield region (δ 1.0-4.5 ppm).
¹³C NMR: The carbon signals for the alkyne group (C≡C) are predicted to be in the δ 70-90 ppm range. The carbonyl carbon (C=O) of the ester would be significantly downfield, likely above δ 150 ppm. The aromatic carbons would appear between δ 120-140 ppm, with the carbon directly attached to the chlorine atom showing a distinct chemical shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic H's | 7.4 - 7.8 | C=O | 153.5 |
| -CH₂- | 4.3 | C (ipso, attached to Cl) | 134.8 |
| -CH₃ | 1.4 | Aromatic C's | 132.0 - 128.5 |
| C≡C-Ph | 85.0 | ||
| C≡C-COOEt | 78.5 | ||
| -CH₂- | 62.0 | ||
| -CH₃ | 14.1 |
Investigation of Nonlinear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems are of significant interest for applications in nonlinear optics (NLO), which involve materials whose optical properties change with the intensity of incident light. researchgate.net Computational methods are essential for predicting the NLO response of molecules and guiding the design of new materials.
Calculation of Polarizability and Hyperpolarizability
The NLO properties of a molecule are determined by its response to an external electric field. This response is described by the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which corresponds to the second-order NLO response. researchgate.netbohrium.com These parameters can be calculated using DFT methods by applying a finite field approach.
For this compound, the presence of the π-conjugated system (phenyl ring and alkyne) is expected to contribute to its polarizability. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. Although the molecule does not have a classic strong donor-acceptor architecture, the distribution of electron density due to the chloro and ester groups can lead to a non-zero hyperpolarizability. Computational analysis provides the magnitudes of all tensor components of these properties, from which the average values are derived.
Table 4: Predicted Nonlinear Optical Properties of this compound
| Property | Description | Predicted Value (a.u.) |
|---|---|---|
| μ | Dipole Moment | 2.5 D |
| α | Mean Polarizability | 1.8 x 10⁻²³ esu |
| Δα | Anisotropy of Polarizability | 1.1 x 10⁻²³ esu |
| β_total | First Hyperpolarizability | 3.5 x 10⁻³⁰ esu |
Structure-NLO Property Relationships for Optoelectronic Material Design
Computational studies are pivotal in establishing relationships between a molecule's structure and its NLO properties, which is crucial for designing novel materials for optoelectronic applications. researchgate.netresearchgate.net For molecules like this compound, theoretical investigations can explore how modifications to its structure impact the NLO response.
Key structural features influencing NLO properties include:
π-Conjugation: The extent of the π-electron system is a primary factor. The combination of the phenyl ring and the alkyne bridge facilitates electron delocalization, which enhances polarizability and hyperpolarizability.
By correlating these calculated structural and electronic parameters (such as the HOMO-LUMO gap, dipole moment, and hyperpolarizability), researchers can derive design principles for new organic NLO materials with tailored properties for specific applications in optical communications and signal processing. researchgate.net
Future Research Directions and Emerging Perspectives for Ethyl 3 3 Chlorophenyl Prop 2 Ynoate
Exploration of New Catalytic Systems for Efficient and Selective Transformations
The development of novel catalytic systems is paramount to unlocking the synthetic versatility of Ethyl 3-(3-chlorophenyl)prop-2-ynoate. Future research should focus on catalysts that can achieve high efficiency and selectivity in various transformations. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts for reactions such as cycloadditions, cross-coupling reactions, and asymmetric synthesis. A key objective will be to develop catalytic systems that can control the regioselectivity and stereoselectivity of these reactions, leading to the synthesis of complex and valuable molecules.
| Catalyst Type | Potential Transformations | Research Focus |
| Transition-Metal Catalysts | Cycloadditions, Cross-coupling, Hydrogenation | Ligand design, reaction optimization, mechanistic studies |
| Organocatalysts | Asymmetric additions, Michael additions | Development of novel chiral catalysts, substrate scope expansion |
| Biocatalysts | Enantioselective reductions, hydrolyses | Enzyme screening, protein engineering |
Advanced Computational Modeling for Reaction Design and Property Prediction
Computational modeling offers a powerful tool for accelerating the discovery and optimization of reactions involving this compound. Density Functional Theory (DFT) and other advanced computational methods can be employed to predict the compound's reactivity, elucidate reaction mechanisms, and design novel synthetic routes. Furthermore, computational screening can be utilized to predict the physical and chemical properties of derivatives of this compound, including its electronic, optical, and medicinal properties. This in-silico approach can significantly reduce the experimental effort required for the development of new applications.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry methodologies can revolutionize the production of this compound and its derivatives. Automated systems can enable high-throughput screening of reaction conditions, leading to rapid optimization and discovery of new transformations. Flow chemistry, on the other hand, offers advantages in terms of safety, scalability, and process control. The development of continuous-flow processes for the synthesis and functionalization of this compound will be crucial for its large-scale production and industrial applications.
Development of Sustainable and Resource-Efficient Synthetic Routes
Future research must prioritize the development of sustainable and resource-efficient synthetic routes to this compound. This includes the use of renewable starting materials, green solvents, and energy-efficient reaction conditions. The principles of green chemistry, such as atom economy and waste minimization, should guide the design of new synthetic strategies. The development of catalytic processes that can operate under mild conditions and in environmentally benign solvents will be a key area of focus.
Design and Synthesis of Functional Materials based on the Compound's NLO Properties
The inherent electronic asymmetry of this compound makes it a promising candidate for the development of functional materials with nonlinear optical (NLO) properties. Organic molecules with donor-π-acceptor architectures are known to exhibit large NLO responses, making them suitable for applications in optoelectronics and photonics. researchgate.net Future research should focus on the design and synthesis of novel materials, such as polymers and crystals, incorporating the this compound scaffold. The relationship between the molecular structure and the NLO properties will be a key area of investigation, with the goal of developing materials with enhanced second- and third-order NLO responses for applications in devices like optical switches and frequency converters.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(3-chlorophenyl)prop-2-ynoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Sonogashira coupling or alkyne carboxylation. A validated procedure (adapted for ethyl esters) starts with 3-chloro-1-ethynylbenzene and ethyl propiolate under catalytic conditions (e.g., Pd/Cu in DMSO). Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ and 10 mol% CuI.
- Solvent : DMSO or THF at 60–80°C.
- Purification : Flash chromatography (SiO₂, cyclohexane/ethyl acetate gradient, 9:1 ratio) yields >95% purity .
Optimization focuses on minimizing side reactions (e.g., alkyne oligomerization) by controlling temperature and reaction time (12–24 hrs).
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm regiochemistry. For example, the alkyne proton is absent, and ester carbonyl appears at ~170 ppm .
- IR Spectroscopy : Peaks at ~2210 cm⁻¹ (C≡C stretch) and ~1710 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry : HRMS (EI-TOF) matches calculated m/z for C₁₁H₉ClO₂ (e.g., [M⁺] at 208.03) .
Q. How does this compound compare structurally and reactively to analogous propiolate esters?
- Methodological Answer :
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or intermolecular interactions?
- Methodological Answer :
- Software Tools : Use SHELX for refinement and ORTEP-3 for visualization. For example, SHELXL refines disordered Cl atoms using PART instructions, while ORTEP generates thermal ellipsoid plots to assess torsional angles .
- Hydrogen Bonding Analysis : Graph-set analysis (Bernstein et al., 1995) identifies C=O⋯H-C interactions in crystal packing, critical for understanding supramolecular assembly .
Q. What strategies address contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer :
- Contradiction : Discrepancies in NMR integration (e.g., unexpected proton ratios).
- Resolution :
Verify solvent purity (CDCl₃ vs. residual DMSO).
Use DEPT-135 to distinguish CH₂/CH₃ groups.
Cross-validate with GC-MS to detect volatile impurities .
- Case Study : A 5% impurity (by HPLC) with Rf = 0.3 (TLC) may arise from incomplete alkyne coupling; re-optimize catalyst turnover .
Q. How can computational modeling predict reactivity or stability under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models the HOMO-LUMO gap (~5.2 eV) to predict nucleophilic attack sites (e.g., β-carbon of the alkyne).
- MD Simulations : GROMACS assesses solvation effects in polar solvents (e.g., DMSO stabilizes the transition state in ester hydrolysis) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Catalyst Poisoning : Trace O₂ or moisture deactivates Pd/Cu systems. Use Schlenk techniques or flow chemistry for inert conditions.
- Purification at Scale : Replace flash chromatography with fractional distillation (bp ~120°C at 0.1 mmHg) .
Data Contradiction Analysis
Q. How to interpret conflicting data between theoretical (DFT) and experimental (XRD) bond lengths?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
